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molecular formula C8H10FN3O3 B8335553 3-Amino-5-(2-fluoro-ethoxy)-pyrazine-2-carboxylic acid methyl ester

3-Amino-5-(2-fluoro-ethoxy)-pyrazine-2-carboxylic acid methyl ester

Cat. No. B8335553
M. Wt: 215.18 g/mol
InChI Key: QUTHZYVKYYYEDH-UHFFFAOYSA-N
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Patent
US09163011B2

Procedure details

To a mixture of 3-acetylamino-5-(2-fluoro-ethoxy)-pyrazine-2-carboxylic acid methyl ester (330 mg, 0.962 mmol) in dry MeOH (12 ml) was added sodium methoxide (52.0 mg, 0.962 mmol) at 0° C. The resulting suspension was stirred at it for 1 h. Saturated aq. NH4Cl, was added and then mixture was extracted with EtOAc. The combined organic layers were dried with Na2SO4, filtered and evaporated. The residue was purified by chromatography on silica gel (DCM to DCM/EtOAc 9:1) to provide the title compound as white solid (176 mg).
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
52 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:10]([NH:11]C(=O)C)=[N:9][C:8]([O:15][CH2:16][CH2:17][F:18])=[CH:7][N:6]=1)=[O:4].C[O-].[Na+].[NH4+].[Cl-]>CO>[CH3:1][O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][C:8]([O:15][CH2:16][CH2:17][F:18])=[CH:7][N:6]=1)=[O:4] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
330 mg
Type
reactant
Smiles
COC(=O)C1=NC=C(N=C1NC(C)=O)OCCF
Name
Quantity
12 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
52 mg
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at it for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (DCM to DCM/EtOAc 9:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)C1=NC=C(N=C1N)OCCF
Measurements
Type Value Analysis
AMOUNT: MASS 176 mg
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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